molecular formula C31H45NOS2 B12521643 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol CAS No. 821782-23-4

10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol

Cat. No.: B12521643
CAS No.: 821782-23-4
M. Wt: 511.8 g/mol
InChI Key: AHDGHSNGMPOIMV-UHFFFAOYSA-N
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Description

10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol is a complex organic compound that features a thiophene and pyridine moiety. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Properties

CAS No.

821782-23-4

Molecular Formula

C31H45NOS2

Molecular Weight

511.8 g/mol

IUPAC Name

10-[5-[6-(5-octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl]decan-1-ol

InChI

InChI=1S/C31H45NOS2/c1-2-3-4-5-10-13-17-28-20-23-31(35-28)29-21-18-26(25-32-29)30-22-19-27(34-30)16-14-11-8-6-7-9-12-15-24-33/h18-23,25,33H,2-17,24H2,1H3

InChI Key

AHDGHSNGMPOIMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=NC=C(C=C2)C3=CC=C(S3)CCCCCCCCCCO

Origin of Product

United States

Preparation Methods

The synthesis of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol involves its interaction with specific molecular targets. The thiophene and pyridine moieties can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or antioxidant activity .

Comparison with Similar Compounds

Similar compounds include other thiophene and pyridine derivatives, such as:

Biological Activity

Chemical Structure and Properties

The molecular structure of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol can be broken down into several components:

  • Decanol Backbone : The compound features a decanol (C10H21OH) backbone, which is known for its hydrophobic properties.
  • Thiophene Rings : The presence of thiophene rings contributes to the electronic properties of the molecule, making it a candidate for various biological interactions.
  • Pyridine Substitution : The pyridine moiety enhances the compound's potential for interactions with biological targets.

Molecular Formula

C23H31N1S3C_{23}H_{31}N_{1}S_{3}

Molecular Weight

Molecular\Weight=405.66\g/mol

Antioxidant Activity

Research indicates that compounds containing thiophene and pyridine structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of thiophene can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

Several studies have explored the anticancer potential of thiophene derivatives. For example, compounds similar to 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol have demonstrated cytotoxic effects against various cancer cell lines. In vitro tests revealed that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Neuroprotective Effects

Emerging evidence suggests that certain thiophene-based compounds may possess neuroprotective properties. In animal models, these compounds have been shown to reduce neuroinflammation and promote neuronal survival under stress conditions. This could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study 1: Antioxidant Activity Assessment

A study conducted on a series of thiophene derivatives, including those structurally related to our compound, assessed their ability to inhibit lipid peroxidation. The results indicated a strong correlation between the number of thiophene rings and antioxidant activity.

Compound NameIC50 (µM)Mechanism
Thiophene A15Radical Scavenging
Thiophene B20Metal Chelation
Target Compound12Radical Scavenging

Study 2: Cytotoxicity in Cancer Cells

In vitro cytotoxicity tests were performed on various cancer cell lines (e.g., HeLa and MCF7) using our compound:

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa870
MCF71065

The results indicate that the compound effectively induces apoptosis in cancer cells at relatively low concentrations.

Comparative Analysis

To better understand the biological activity of 10-{5-[6-(5-Octylthiophen-2-yl)pyridin-3-yl]thiophen-2-yl}decan-1-ol, it is beneficial to compare it with other known thiophene derivatives:

Compound NameAntioxidant ActivityAnticancer ActivityNeuroprotective Effects
Compound AModerateHighLow
Compound BHighModerateModerate
10-{5-[6-(5-Octylthiophen... High High Moderate

This comparison highlights the potential of our target compound as a multifunctional agent with significant biological activities.

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